molecular formula C27H31NO5 B11613879 2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine

Cat. No.: B11613879
M. Wt: 449.5 g/mol
InChI Key: VHJPMBFXSFVNMW-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, dimethoxyphenyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole group is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Attachment of Dimethoxyphenyl and Ethoxyphenyl Groups: These groups are introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acid catalysts.

    Final Assembly: The final compound is assembled through a series of nucleophilic substitution reactions, where the benzodioxole moiety is linked to the dimethoxyphenyl and ethoxyphenyl groups via ethyl and methyl linkers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Lewis acids

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors are of particular interest, providing insights into cellular processes and signaling pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the dimethoxyphenyl and ethoxyphenyl groups may enhance the compound’s binding affinity to certain receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its combination of benzodioxole, dimethoxyphenyl, and ethoxyphenyl groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C27H31NO5/c1-4-31-23-10-6-5-8-21(23)17-28(18-22-9-7-11-25(29-2)27(22)30-3)15-14-20-12-13-24-26(16-20)33-19-32-24/h5-13,16H,4,14-15,17-19H2,1-3H3

InChI Key

VHJPMBFXSFVNMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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